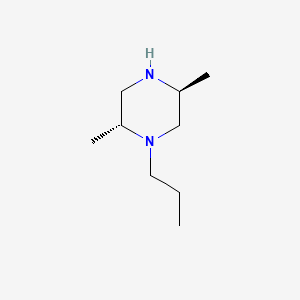
(2R,5S)-2,5-dimethyl-1-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-2,5-dimethyl-1-propylpiperazine is a chiral piperazine derivative with the molecular formula C9H20N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including (2R,5S)-2,5-dimethyl-1-propylpiperazine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound are not widely documented, but they likely follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2,5-dimethyl-1-propylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
(2R,5S)-2,5-dimethyl-1-propylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can influence drug efficacy and safety.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2R,5S)-2,5-dimethyl-1-propylpiperazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, thereby modulating their activity. For example, in medicinal applications, it may act as an agonist or antagonist at specific receptor sites .
Comparison with Similar Compounds
Similar Compounds
Piperazine, 2,5-dimethyl-: A closely related compound with similar chemical properties but lacking the propyl group.
Piperazine, 2,5-dimethyl-1-(2-propenyl)-: Another derivative with a different substituent at the 1-position
Uniqueness
(2R,5S)-2,5-dimethyl-1-propylpiperazine is unique due to its specific stereochemistry and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
192520-99-3 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.273 |
IUPAC Name |
(2R,5S)-2,5-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-11-7-8(2)10-6-9(11)3/h8-10H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
LWQNWCVIJDSVNQ-DTWKUNHWSA-N |
SMILES |
CCCN1CC(NCC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















